molecular formula C15H20ClN3O B14019103 3-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile CAS No. 6269-56-3

3-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile

Cat. No.: B14019103
CAS No.: 6269-56-3
M. Wt: 293.79 g/mol
InChI Key: WDYRADZTQOVGGD-UHFFFAOYSA-N
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Description

3-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and an ethoxypropanenitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile typically involves the reaction of 3-chlorophenylpiperazine with an appropriate ethoxypropanenitrile derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the addition of the ethoxypropanenitrile group . The reaction conditions often involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

3-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile involves its interaction with specific molecular targets, such as GABA receptors. The compound binds to these receptors, causing hyperpolarization of nerve endings and resulting in various physiological effects . The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile is unique due to its specific substitution pattern on the piperazine ring and the presence of the ethoxypropanenitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

6269-56-3

Molecular Formula

C15H20ClN3O

Molecular Weight

293.79 g/mol

IUPAC Name

3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethoxy]propanenitrile

InChI

InChI=1S/C15H20ClN3O/c16-14-3-1-4-15(13-14)19-8-6-18(7-9-19)10-12-20-11-2-5-17/h1,3-4,13H,2,6-12H2

InChI Key

WDYRADZTQOVGGD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOCCC#N)C2=CC(=CC=C2)Cl

Origin of Product

United States

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